molecular formula C13H18BBrO2S B572632 2-(3-Bromo-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1256359-20-2

2-(3-Bromo-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B572632
CAS No.: 1256359-20-2
M. Wt: 329.059
InChI Key: WPCGZCGXKQLVBR-UHFFFAOYSA-N
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Description

2-(3-Bromo-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a boronic ester group, which is known for its versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling.

Preparation Methods

The synthesis of 2-(3-Bromo-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-bromo-5-(methylthio)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The general reaction scheme is as follows:

    Starting Materials: 3-bromo-5-(methylthio)phenylboronic acid and pinacol.

    Reaction Conditions: Anhydrous conditions, typically using a dehydrating agent such as molecular sieves or anhydrous magnesium sulfate.

    Procedure: The boronic acid is dissolved in an anhydrous solvent (e.g., tetrahydrofuran), and pinacol is added. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

2-(3-Bromo-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Suzuki–Miyaura Coupling: This is the most common reaction involving boronic esters. The compound reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form carbon-carbon bonds. The reaction conditions typically involve the use of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., potassium carbonate) in an organic solvent (e.g., toluene or ethanol).

    Oxidation: The boronic ester group can be oxidized to form the corresponding phenol. This reaction is typically carried out using hydrogen peroxide or other oxidizing agents.

    Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

2-(3-Bromo-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Organic Synthesis: It is widely used as a building block in the synthesis of complex organic molecules. Its ability to undergo Suzuki–Miyaura coupling makes it valuable for constructing biaryl compounds, which are important in pharmaceuticals and materials science.

    Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents. Its boronic ester group can interact with biological targets, making it useful in the design of enzyme inhibitors and other bioactive molecules.

    Materials Science: It is used in the synthesis of polymers and other materials with unique properties. The compound’s reactivity allows for the incorporation of boronic ester groups into polymer backbones, enhancing their functionality.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in chemical reactions involves the formation of a boronate complex. In the Suzuki–Miyaura coupling, the boronic ester reacts with a palladium catalyst to form a palladium-boronate complex. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The overall mechanism involves the following steps:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

    Transmetalation: The boronic ester transfers its organic group to the palladium center, forming a palladium-boronate complex.

    Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond and is regenerated for further catalytic cycles.

Comparison with Similar Compounds

2-(3-Bromo-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other boronic esters and organoboron compounds:

    Phenylboronic Acid: Unlike this compound, phenylboronic acid lacks the bromine and methylthio substituents, making it less versatile in certain cross-coupling reactions.

    4,4,5,5-Tetramethyl-2-(3-nitrophenyl)-1,3,2-dioxaborolane: This compound has a nitro group instead of a bromine and methylthio group, which affects its reactivity and applications in organic synthesis.

    2-(3-Chloro-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: The presence of a chlorine atom instead of bromine can lead to different reactivity patterns, particularly in nucleophilic substitution reactions.

Properties

IUPAC Name

2-(3-bromo-5-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BBrO2S/c1-12(2)13(3,4)17-14(16-12)9-6-10(15)8-11(7-9)18-5/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCGZCGXKQLVBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BBrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30682232
Record name 2-[3-Bromo-5-(methylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256359-20-2
Record name 2-[3-Bromo-5-(methylthio)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256359-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[3-Bromo-5-(methylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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